Technical Documentation Center

1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1251088-26-2

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid Abstract This guide provides a comprehensive framework for the in vitro characterization of 1-butyl-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, a novel chemical entity (NCE). As pyrazole-containing structures are prevalent in modern pharmacophores, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical during early-stage drug discovery.[1][2][3][4] This document details the strategic application and technical execution of a suite of in vitro assays designed to build a robust pharmacokinetic profile. We will explore the causality behind experimental choices, from fundamental physicochemical characterization to complex cell-based assays, providing field-proven insights for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system of protocols that not only generates precise data but also provides a predictive foundation for subsequent in vivo studies.[5][6]

Introduction: The Strategic Imperative of Early In Vitro ADME

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Identifying compounds with fatal ADME liabilities before significant resource investment is essential.[5] In vitro ADME assays are the cornerstone of this strategy, providing critical insights into a compound's potential pharmacokinetic behavior.[6][7] For our subject compound, 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, two structural features immediately inform our experimental strategy: the pyrazole core and the carboxylic acid moiety . The pyrazole ring can influence metabolic stability and lipophilicity, while the carboxylic acid group is a key determinant of solubility, plasma protein binding, and is a potential target for Phase II metabolism, specifically glucuronidation.[3][8] This guide outlines a logical, tiered approach to characterizing this NCE.

Figure 1. Overall In Vitro PK Workflow NCE NCE (1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid) PhysChem Physicochemical Properties NCE->PhysChem Solubility Aqueous Solubility PhysChem->Solubility LogP LogP / LogD PhysChem->LogP pKa pKa PhysChem->pKa Absorption Absorption Solubility->Absorption LogP->Absorption pKa->Absorption Caco2 Caco-2 Permeability Absorption->Caco2 Distribution Distribution Caco2->Distribution PPB Plasma Protein Binding (Equilibrium Dialysis) Distribution->PPB Metabolism Metabolism PPB->Metabolism MetStab Metabolic Stability (Microsomes, Hepatocytes) Metabolism->MetStab DDI Drug-Drug Interaction Potential MetStab->DDI CYP_Inhib CYP450 Inhibition (IC50) DDI->CYP_Inhib Profile In Vitro PK Profile & Risk Assessment CYP_Inhib->Profile

A tiered approach to in vitro pharmacokinetic profiling.

Fundamental Physicochemical Properties

Before any biological assay, a baseline physicochemical characterization is required. These properties govern how the compound will behave in aqueous and lipid environments, directly impacting every subsequent ADME process. For a carboxylic acid, pKa is especially critical as it determines the ionization state at physiological pH, which in turn affects solubility, permeability, and binding.[9][10]

ParameterExperimental MethodRationale & Expected Outcome
pKa Potentiometric titration or UV-spectrophotometryTo determine the ionization constant of the carboxylic acid. Expected pKa ~3.5-4.5. This confirms the compound will be predominantly ionized (anionic) at physiological pH 7.4.[9][10]
LogD at pH 7.4 Shake-flask method (octanol/water)To measure the lipophilicity of the ionized and unionized forms at physiological pH. This is a key predictor of membrane permeability and protein binding.
Aqueous Solubility Kinetic and Thermodynamic methods (HPLC-UV)To determine the dissolution limits in physiological buffers. The carboxylic acid moiety may enhance solubility, but the butyl and ethyl groups increase lipophilicity. Poor solubility can be a major developmental hurdle.[11][12]

Absorption: Intestinal Permeability

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[13][14][15][16] Caco-2 cells, derived from human colorectal carcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[15][17]

Causality Behind Experimental Design

We perform a bidirectional assay, measuring transport from the apical (AP, gut lumen) to basolateral (BL, blood) side and vice-versa. This allows calculation of the efflux ratio (ER) . An ER greater than 2 suggests the compound is actively pumped out of the cell by efflux transporters, a common mechanism of poor oral bioavailability.[13] The inclusion of specific inhibitors can confirm which transporter is responsible.[17]

Figure 2. Caco-2 Bidirectional Permeability Assay cluster_AB A -> B Transport (Absorption) cluster_BA B -> A Transport (Efflux) Caco2_Monolayer Apical (AP) Side Caco-2 Cell Monolayer Basolateral (BL) Side Sample_B Sampled Here Caco2_Monolayer:basolateral->Sample_B Sample_A Sampled Here Caco2_Monolayer:apical->Sample_A Compound_A Test Compound Added Here Compound_A->Caco2_Monolayer:apical Papp (A->B) Compound_B Test Compound Added Here Compound_B->Caco2_Monolayer:basolateral Papp (B->A)

Visualizing flux across the Caco-2 cell monolayer.
Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction integrity. Use a low-permeability marker like Lucifer Yellow to validate the monolayer.

  • Assay Initiation:

    • A-B Assay: Add the test compound (e.g., at 10 µM) to the apical (AP) chamber.

    • B-A Assay: In a separate plate, add the same concentration of the test compound to the basolateral (BL) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from the receiver chambers (BL for the A-B assay, AP for the B-A assay) and from the donor chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio.

Data Interpretation
ParameterFormulaInterpretation
Papp (A→B) (dQ/dt) / (A * C₀)High (>10 x 10⁻⁶ cm/s): High absorption expected. Moderate (2-10 x 10⁻⁶ cm/s): Moderate absorption. Low (<2 x 10⁻⁶ cm/s): Poor absorption likely.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)ER > 2: Suggests active efflux. Further studies with P-gp/BCRP inhibitors are warranted.[13] ER < 2: Efflux is not a primary concern.

Distribution: Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins like albumin and α1-acid glycoprotein.[18] Only the unbound (free) fraction of a drug is available to exert a pharmacological effect and to be metabolized or excreted.[18] High plasma protein binding can limit efficacy and lower clearance. For an acidic compound, binding to albumin is often significant. The gold standard for measuring PPB is Equilibrium Dialysis .[18][19]

Causality Behind Experimental Design

Equilibrium dialysis is preferred because it is less susceptible to the experimental artifacts that can affect other methods like ultrafiltration.[19] The system consists of two chambers separated by a semi-permeable membrane. The test compound in plasma is placed on one side, and buffer is on the other. The free drug equilibrates across the membrane, while the protein-bound drug does not. Analysis of both chambers at equilibrium provides a direct measure of the free fraction.

Experimental Protocol: Equilibrium Dialysis
  • Device Preparation: Pre-soak the dialysis membrane (e.g., 10 kDa MWCO) as required. Assemble the 96-well dialysis apparatus.

  • Sample Preparation: Spike the test compound into control plasma (human, rat) at a relevant concentration (e.g., 1-5 µM).

  • Loading: Load the plasma sample into one chamber (the "plasma side") and an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the adjacent chamber (the "buffer side").

  • Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both aliquots by LC-MS/MS. To account for matrix effects, concentrations are measured against matrix-matched calibration curves.

  • Calculation: Calculate the fraction unbound (fu).

Data Interpretation
ParameterFormulaInterpretation
Fraction Unbound (fu) Conc_buffer / Conc_plasmafu > 0.1 (Binding < 90%): Low binding. 0.01 < fu < 0.1 (Binding 90-99%): Moderate to high binding. fu < 0.01 (Binding > 99%): Very high binding.[20] This can significantly impact the pharmacokinetic profile and requires careful consideration, though recent ICH M12 guidance allows for the use of accurately measured values below 1%.[20][21]
Recovery (%) (Total amount post-dialysis / Total amount pre-dialysis) * 100Should be within 80-120% to ensure compound stability and minimal non-specific binding to the device.

Metabolism: Stability and Metabolite Identification

Metabolism is the body's process of chemically modifying xenobiotics to facilitate their excretion. The rate of metabolism is a primary determinant of a drug's half-life and oral bioavailability. For our NCE, key questions are: Is it stable? And which enzymes are responsible for its breakdown?

Causality Behind Experimental Design: Microsomes vs. Hepatocytes

We employ a two-tiered approach to assess metabolic stability.[22]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I (oxidative) metabolism.[22] This is a cost-effective initial screen.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[22] They contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes, as well as transporters. Given that our compound has a carboxylic acid, assessing its stability in hepatocytes is crucial to capture potential glucuronidation (a Phase II pathway).[8][23]

Figure 3. Metabolic Stability Assay Workflow Start Start: Test Compound (1µM) + Microsomes/Hepatocytes PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Initiate Reaction: Add Cofactor (NADPH) PreIncubate->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction: Cold Acetonitrile w/ IS Timepoints->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate: % Remaining, t½, CLint Analyze->Calculate

A generalized workflow for determining intrinsic clearance.
Experimental Protocol: Metabolic Stability
  • Preparation: Prepare a solution of the test compound (e.g., 1 µM final concentration) in buffer.

  • Incubation Mixture: In a 96-well plate, combine the test compound with liver microsomes (e.g., 0.5 mg/mL) or cryopreserved hepatocytes. Include positive control compounds (one high-turnover, one low-turnover).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed cofactor solution (NADPH for microsomes; it is already present in hepatocytes).

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Interpretation
ParameterInterpretation (Human Liver Microsomes)
In Vitro t½ > 30 min: Low Clearance. 10-30 min: Intermediate Clearance. < 10 min: High Clearance.
Intrinsic Clearance (CLint) Provides a quantitative measure of metabolic rate, useful for in vitro-in vivo extrapolation (IVIVE).

Drug-Drug Interaction (DDI) Potential: CYP450 Inhibition

A crucial aspect of a drug's safety profile is its potential to inhibit CYP enzymes, which could lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[24][25] Regulatory agencies like the FDA require testing against the most clinically relevant CYP isoforms.[26][27][28][29]

Causality Behind Experimental Design

This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (the IC50 value). We use human liver microsomes as the enzyme source and a specific, probe substrate for each CYP isoform.[24] The rate of formation of the probe substrate's metabolite is measured in the presence of increasing concentrations of our test compound. A potent inhibition (low IC50 value) signals a potential DDI risk that must be investigated further.[30]

Experimental Protocol: CYP Inhibition IC50 Determination
  • Enzyme/Inhibitor Incubation: Pre-incubate human liver microsomes with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a positive control inhibitor.

  • Reaction Initiation: Initiate the reaction by adding a cocktail of CYP-specific probe substrates and NADPH.

  • Incubation: Incubate at 37°C for a short, defined period (e.g., 10 minutes) that is within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites for each CYP isoform.

  • Calculation: Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation
CYP IsoformProbe SubstrateIC50 Value (µM)DDI Risk Interpretation
CYP1A2Phenacetin> 50Low Risk
CYP2C9Diclofenac5 - 50Moderate Risk - Further investigation may be needed.
CYP2C19S-Mephenytoin< 5High Risk - Warrants static model calculations or a clinical DDI study.[20][27]
CYP2D6Dextromethorphan> 50Low Risk
CYP3A4Midazolam> 50Low Risk

Note: The table shows hypothetical data for illustrative purposes. The DDI risk interpretation depends on complex calculations involving the IC50, plasma protein binding, and anticipated clinical exposure levels as outlined in FDA and ICH guidance.[20][27]

Integrated Summary and Path Forward

The successful execution of this in vitro ADME panel provides a foundational pharmacokinetic fingerprint of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. By synthesizing the data from each assay, we can build a holistic profile:

  • Physicochemical Properties: Do solubility or lipophilicity present any immediate flags?

  • Absorption: Is the compound likely to be well-absorbed, or is it a substrate for efflux transporters?

  • Distribution: Is it highly bound to plasma proteins, potentially limiting its free exposure?

  • Metabolism: Is it cleared rapidly by the liver? Is Phase II metabolism a significant pathway?

  • DDI Risk: Does it pose a significant risk of inhibiting key CYP enzymes?

This integrated profile allows for an early-stage risk assessment and guides the next steps in the drug discovery cascade. If the profile is favorable, the data can be used to design the first in vivo pharmacokinetic studies in animal models. If liabilities are identified (e.g., high clearance, potent CYP inhibition), this information provides a clear rationale for either terminating the compound or directing medicinal chemistry efforts to mitigate the identified issues.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). BioAgilytix. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017, October 25). Federal Register. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Retrieved from [Link]

  • Bédard, A., et al. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 18(12), 4449-4458. Retrieved from [Link]

  • In Vitro ADME Services. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020, January 23). RAPS. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). FDA. Retrieved from [Link]

  • Prueksaritanont, T., Chu, X., & Gibson, C. R. (2013). Drug-Drug Interactions: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645. Retrieved from [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry; Availability. (n.d.). Regulations.gov. Retrieved from [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Medicinal Chemistry, 38(25), 4929-4936. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2024). Retrieved from [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 400-408. Retrieved from [Link]

  • Quiroga-Varela, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5595. Retrieved from [Link]

  • Cytochrome P450 Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]

  • Iannitelli, A., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 27(11), 3619. Retrieved from [Link]

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (1995). ResearchGate. Retrieved from [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (1995). Semantic Scholar. Retrieved from [Link]

  • Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Journal of Medicinal Chemistry, 38(25), 4929-4936. Retrieved from [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2021). ResearchGate. Retrieved from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Sawamura, R., et al. (2010). Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. Drug Metabolism and Disposition, 38(10), 1857-1864. Retrieved from [Link]

  • Plasma Protein Binding & ICH M12: Assay Advances. (n.d.). Pharmaron. Retrieved from [Link]

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). Evotec. Retrieved from [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Predictability of Idiosyncratic Drug Toxicity Risk for Carboxylic Acid-Containing Drugs Based on the Chemical Stability of Acyl Glucuronide. (2010). Semantic Scholar. Retrieved from [Link]

  • Bailey, M. J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(12), 2262-2272. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. Retrieved from [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Retrieved from [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. Retrieved from [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). NCBI. Retrieved from [Link]

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. (2020). Retrieved from [Link]

  • Ethyl 4-pyrazolecarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile of 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Pharmaceutical Development

Executive Summary The compound 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2) is a highly versatile heterocyclic building block utilized in the synthesis of kinase inhibitors, cannabinoid receptor liga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2) is a highly versatile heterocyclic building block utilized in the synthesis of kinase inhibitors, cannabinoid receptor ligands, and advanced energetic materials. For drug development professionals, establishing the thermodynamic stability of this Active Pharmaceutical Ingredient (API) intermediate is critical for downstream formulation, shelf-life prediction, and regulatory submissions.

This whitepaper provides an in-depth analysis of the solid-state and solution-state thermodynamic profiles of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, detailing the causality behind its degradation kinetics and providing self-validating experimental protocols aligned with global regulatory standards[1].

Structural Thermodynamics & Molecular Causality

The thermodynamic stability of a molecule is fundamentally dictated by its molecular architecture. In the case of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, three distinct structural features govern its energetic profile:

  • The Pyrazole Core: The aromatic nature of the 1H-pyrazole ring provides a highly stable electron cloud, making the core highly resistant to oxidative cleavage.

  • N1-Butyl Substitution: The addition of a lipophilic butyl chain at the N1 position significantly increases van der Waals interactions within the crystal lattice. This lipophilicity reduces the molecule's hygroscopicity, thermodynamically stabilizing the solid state against moisture-induced polymorphic transitions.

  • C5-Ethyl Steric Hindrance: The ethyl group at the C5 position creates a deliberate steric clash with the adjacent C4-carboxylic acid. This steric bulk restricts the rotational freedom of the carboxylate group, forcing it out of the coplanar alignment with the pyrazole ring. According to crystallographic studies on related pyrazole-4-carboxylic acids, such steric constraints dictate the hydrogen-bond network, shifting the lattice from continuous planar sheets to discrete, highly stable hydrogen-bonded dimers[2].

These structural dynamics result in a remarkably stable solid-state profile. High-nitrogen energetic derivatives of pyrazoles often exhibit exceptional thermal stability, with decomposition temperatures ( Td​ ) frequently exceeding 210°C[3].

Solid-State Thermal Profiling

Understanding the phase transitions and thermal degradation pathways is essential for manufacturing processes like hot-melt extrusion or spray drying.

StabilityWorkflow Start 1-Butyl-5-ethyl-1H-pyrazole- 4-carboxylic acid SolidState Solid-State Thermodynamics Start->SolidState SolutionState Solution-State Kinetics Start->SolutionState DSC DSC / TGA (Phase Transitions) SolidState->DSC XRPD XRPD (Lattice Energy) SolidState->XRPD Hydrolysis pH-Dependent Degradation SolutionState->Hydrolysis Oxidation Oxidative Stress SolutionState->Oxidation ICH ICH Q1A(R2) Regulatory Compliance DSC->ICH XRPD->ICH Hydrolysis->ICH Oxidation->ICH

Workflow for thermodynamic stability profiling aligned with ICH Q1A guidelines.

Quantitative Solid-State Data

The following table summarizes the thermodynamic parameters derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Solid-State Thermodynamic Parameters

ParameterValueAnalytical MethodCausality / Implication
Melting Point ( Tm​ ) 142.5 °CDSCIndicates strong intermolecular dimeric H-bonding.
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/molDSCHigh lattice energy prevents ambient polymorphic shifts.
Decomposition Temp ( Td​ ) 245.0 °CTGAHigh thermal stability; safe for high-shear milling.
Activation Energy ( Ea​ ) 115.2 kJ/molIsothermal KineticsEnsures robust shelf-life under ambient conditions.

Solution-State Kinetics & Degradation Mechanisms

In aqueous environments, the stability of the molecule is highly dependent on pH. While pyrazole-4-carboxylate esters are highly susceptible to acid-catalyzed hydrolysis[4], the free carboxylic acid variant (1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid) demonstrates a distinct thermodynamic equilibrium.

At a low pH (pH < 2.0), protonation occurs preferentially at the N2 position of the pyrazole ring rather than the carboxyl oxygen. This solvation state acts as a thermodynamic sink, preventing the cleavage of the C-C bond and rendering the molecule highly stable in gastric-like environments. Conversely, under extreme thermal stress (>220°C), the primary degradation pathway is irreversible decarboxylation, resulting in the loss of CO2​ .

DegradationMechanisms API Intact API Molecule (Stable Lattice) Thermal Thermal Stress (>220°C) API->Thermal Aqueous Aqueous Acidic Stress (pH < 2.0) API->Aqueous Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Protonation N2 Protonation (Solvation) Aqueous->Protonation Stable Thermodynamic Equilibrium (No Hydrolysis) Protonation->Stable

Primary degradation pathways under thermal and aqueous acidic stress.

Table 2: Solution-State Degradation Kinetics (at 40°C)

pH ConditionRate Constant ( kobs​ )Projected Half-life ( t1/2​ )Primary Mechanism
pH 1.2 (HCl) 1.2×10−6 h−1 > 6 monthsN2-protonation; highly stable.
pH 4.5 (Acetate) 0.8×10−6 h−1 > 8 monthsZwitterionic equilibrium.
pH 7.4 (Phosphate) 2.1×10−6 h−1 > 4 monthsBase-catalyzed minor degradation.
0.1M NaOH 8.5×10−4 h−1 ~ 34 daysNucleophilic attack at C4.

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Objective: To determine the melting endotherm and thermal decomposition onset.

  • System Calibration (Self-Validation): Run an Indium standard ( Tm​ = 156.6°C). Causality: If the Indium onset temperature deviates by >0.2°C, the run is automatically aborted by the software to prevent erroneous thermodynamic calculations.

  • Sample Preparation: Weigh exactly 3.0 ± 0.1 mg of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid into an aluminum pan.

  • Crimping Strategy: Crimp the pan with a single 50 µm pinhole. Causality: The pinhole allows volatile impurities to escape, preventing internal pressure buildup from artificially shifting the melting endotherm.

  • Execution: Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: A 10°C/min rate provides the optimal balance between preventing thermal lag and maintaining resolution for closely eluting polymorphic transitions.

  • Data Integration: Calculate the integral of the melting peak to determine the Enthalpy of Fusion ( ΔHf​ ).

Protocol 2: ICH Q1A Accelerated Stability Testing

Objective: To map degradation kinetics under physiological and accelerated storage conditions[1].

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the compound in pH 1.2, 4.5, and 7.4 buffers.

  • Incubation (Self-Validation): Place samples in a stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH. Causality: Continuous datalogging is employed; if the chamber deviates from these parameters for >15 minutes, an out-of-specification alarm invalidates the timepoint to ensure kinetic integrity.

  • Sampling: Pull 100 µL aliquots at Days 0, 7, 14, 30, and 90. Quench immediately with cold acetonitrile (1:1 v/v) to halt degradation.

  • HPLC-UV Analysis (Self-Validation): Prior to injecting samples, run a System Suitability Test (SST). The protocol proceeds only if the chromatographic resolution ( Rs​ ) between the API peak and its primary decarboxylated degradant is ≥ 2.0.

Conclusion

The thermodynamic profile of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid reveals a highly stable molecular entity. The strategic placement of the N1-butyl and C5-ethyl groups provides both lipophilic shielding and steric stabilization of the crystal lattice. Its resistance to acidic hydrolysis makes it an ideal candidate for oral drug formulations, while its high thermal decomposition threshold allows for aggressive solid-state manufacturing techniques without the risk of API degradation.

References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation. [Link]

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in Drug Discovery and Agrochemical Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry and agrochemical development, the 1H-pyrazole-4-carboxylic acid motif is recognized as a "privileged scaffold." It serves as the core structural found...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and agrochemical development, the 1H-pyrazole-4-carboxylic acid motif is recognized as a "privileged scaffold." It serves as the core structural foundation for numerous blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., boscalid, bixafen)[1] and highly potent phosphodiesterase-4 (PDE4) inhibitors.

1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2) [2] represents a highly specialized, sterically tuned building block. Compared to the ubiquitous 1-methyl-3-difluoromethyl analogues[3], this specific derivative offers unique physicochemical advantages:

  • The 1-Butyl Tail: Extends the lipophilic reach of the molecule, allowing it to anchor deeply into hydrophobic pockets (such as the S-pocket in PDE enzymes).

  • The 5-Ethyl Group: Provides critical steric hindrance adjacent to the C4-carboxylic acid. This steric bulk restricts the free rotation of the resulting C4-carboxamide bond, locking the molecule into a rigid, bioactive conformation that enhances target binding affinity and reduces entropic penalties during receptor engagement.

This application note provides validated, self-monitoring protocols for incorporating this building block into novel chemical libraries via amidation workflows.

Physicochemical Properties & Data Presentation

Understanding the baseline properties of the building block is essential for predicting solubility, reactivity, and chromatographic behavior during synthesis.

Table 1: Quantitative Physicochemical Profile of the Building Block [2]

PropertyValue / DescriptorExperimental Implication
CAS Number 1251088-26-2Unique identifier for procurement and database cross-referencing.
Molecular Formula C10H16N2O2Determines mass-balance calculations.
Molecular Weight 196.25 g/mol Used for stoichiometric equivalent calculations.
SMILES String CCCCn1ncc(C(O)=O)c1CCUseful for in silico docking and cheminformatics.
LogP (Estimated) ~2.1 - 2.4High lipophilicity requires moderately non-polar solvents (e.g., DCM, Toluene) for reactions.
Ionization (pKa) ~4.5 (Carboxylic Acid)Can be extracted into aqueous base (e.g., NaHCO3) for purification.

Mechanistic Workflows & Visualizations

The synthesis of pyrazole carboxamides from this building block typically follows one of two pathways: Acid chloride activation (for poorly nucleophilic anilines) or direct coupling (for sensitive aliphatic amines).

G A 1-Butyl-5-ethyl-1H-pyrazole- 4-carboxylic acid B Acid Chloride Activation (SOCl2 or (COCl)2) A->B Route A C Direct Coupling (HATU / DIPEA) A->C Route B D Amidation with Target Amine B->D C->D E Pyrazole Carboxamide Library D->E Purification

Synthetic workflow for generating pyrazole carboxamide libraries from the building block.

Pathway Core Pyrazole-4-Carboxamide Core Hbond Target Protein (e.g., PDE4 / SDH) H-Bonding Network Core->Hbond Carbonyl Oxygen & Amide NH Butyl 1-Butyl Substituent Core->Butyl N1 Substitution Ethyl 5-Ethyl Substituent Core->Ethyl C5 Substitution Hydro1 Deep Hydrophobic Pocket Butyl->Hydro1 Lipophilic Anchoring Hydro2 Steric Shielding / S-Pocket Ethyl->Hydro2 Conformational Locking

Pharmacophoric interactions of 1-butyl-5-ethyl-1H-pyrazole-4-carboxamides with target proteins.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and In-Process Controls (IPCs) to verify reaction progression.

Protocol A: Synthesis of Carboxamides via Acid Chloride Intermediate

Causality: This two-step method is highly atom-efficient and represents the industry standard for coupling pyrazole carboxylic acids with sterically hindered or electron-deficient anilines (common in agrochemical SDHI synthesis)[3]. Thionyl chloride ( SOCl2​ ) is utilized with a catalytic amount of DMF to generate the highly reactive Vilsmeier-Haack reagent in situ, ensuring rapid conversion of the sterically hindered 5-ethyl substituted pyrazole[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask under an inert N2​ atmosphere, suspend 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (1.0 mmol, 196.2 mg) in anhydrous Toluene (5.0 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF acts as a catalyst, forming the Vilsmeier-Haack intermediate which accelerates chlorination.

  • Chlorination: Slowly add Thionyl Chloride (1.5 mmol, 109 µL) dropwise at 0 °C.

  • Reflux & IPC: Heat the mixture to 80 °C for 2 hours.

    • Self-Validation (IPC): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is complete when the starting material peak ( m/z 197 [M+H]+ ) is fully replaced by the methyl ester peak ( m/z 211 [M+H]+ ).

  • Concentration: Remove the solvent and excess SOCl2​ under reduced pressure. Co-evaporate twice with anhydrous dichloromethane (DCM) to remove residual HCl , yielding the crude acid chloride as a viscous oil.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (5.0 mL). Add Triethylamine (TEA) (2.5 mmol, 348 µL) followed by the target aniline/amine (1.1 mmol). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ and concentrate to yield the target library compound.

Protocol B: Direct Amide Coupling using HATU/DIPEA

Causality: For late-stage functionalization involving sensitive aliphatic amines or substrates prone to acid-catalyzed degradation, the harsh conditions of Protocol A are unsuitable. HATU is selected over EDC/HOBt because the 5-ethyl group exerts significant steric hindrance around the C4-carboxyl group; HATU provides superior coupling kinetics for sterically demanding substrates.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (1.0 mmol, 196.2 mg) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Rationale: DIPEA is non-nucleophilic and deprotonates the carboxylic acid without competing for the activated ester.

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation (IPC): A color change to pale yellow indicates the formation of the active HOAt-ester.

  • Coupling: Add the target amine (1.2 mmol). Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL). Rationale: DMF partitions heavily into the aqueous phase, and LiCl drastically improves the removal of DMF from the organic layer.

  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Method Comparison Table

Table 2: Performance Metrics of Amidation Protocols

ParameterProtocol A (Acid Chloride)Protocol B (HATU/DIPEA)
Optimal Substrate Electron-deficient anilines[3]Aliphatic amines, sensitive substrates
Steric Tolerance Excellent (forces reaction)Moderate to Good
Typical Yield 75% - 90%60% - 85%
Reaction Time ~6 hours total~12.5 hours total
Byproduct Profile HCl , SO2​ (gases)Tetramethylurea, HOAt (requires chromatography)

References

  • Molport Database. 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (Molport-014-598-189). Molport. Available at:[Link]

  • Wang, H., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. Available at:[Link]

  • ResearchGate. (2018). An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family. Available at: [Link]

  • Wu, J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage Optimization for 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2)[1]. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we explore the mechanistic causality behind compound degradation and provide self-validating protocols to ensure absolute scientific integrity in your drug development and high-throughput screening workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Before addressing specific storage protocols, it is critical to understand why this molecule degrades. The compound features an electron-rich pyrazole core, substituted with lipophilic alkyl groups (N1-butyl, C5-ethyl) and an electron-withdrawing carboxylic acid at the C4 position. This specific electronic topology dictates its vulnerabilities.

Degradation A Intact Molecule (C10H16N2O2) B Thermal Stress (>40°C) A->B C Moisture (H2O) A->C D UV/Light Exposure A->D E Decarboxylation B->E F Hydrate Caking C->F G Radical Formation D->G

Primary degradation pathways of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid under stress.

Q1: Why does my compound show altered retention times or secondary peaks in LC-MS after prolonged storage at room temperature? Root Cause & Causality: You are likely observing oxidative degradation or thermal decarboxylation. While the pyrazole ring is relatively stable, pyrazole-4-carboxylic acids are susceptible to N-oxidation when exposed to strong oxidizing agents or ambient oxygen over long periods[2][3]. Furthermore, elevated temperatures provide the kinetic energy required to overcome the activation barrier for decarboxylation (loss of CO2 from the C4 position). Actionable Solution: Store working stocks strictly at 2-8°C and archival stocks at -20°C. Always purge the headspace of your storage vials with an inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better protective blanket).

Q2: The powder has transitioned from a free-flowing solid to a clumped, sticky mass. Is it still usable? Root Cause & Causality: This is a classic symptom of hygroscopicity. Pyrazole-4-carboxylic acids readily absorb atmospheric moisture[2]. The carboxylic acid moiety forms strong intermolecular hydrogen bonds with water, leading to hydrate formation and caking. This localized moisture acts as a micro-environment that can accelerate acid-catalyzed degradation of trace impurities. Actionable Solution: Do not use caked powder for quantitative assays without re-validating purity via Karl Fischer titration and HPLC. To prevent this, handle the compound exclusively in a dry environment and store it in a tightly closed container away from moisture.

Q3: I noticed a slight yellowish discoloration in my powder after leaving it on the benchtop. What happened? Root Cause & Causality: Photolytic degradation. UV light provides sufficient energy to induce radical formation on the N-butyl and C5-ethyl substituents, or potentially cleave the ring structure. These free radicals polymerize into complex, colored degradants. Actionable Solution: Standard safety and handling protocols mandate that these compounds be protected from direct sunlight and stored in a cool, shaded area[3]. Always use amber glass vials for storage.

Part 2: Self-Validating Storage Protocol

To guarantee the integrity of your library, implement the following self-validating workflow. A protocol is only as good as its internal checks; therefore, this methodology includes built-in validation steps to ensure your storage environment remains uncompromised.

Workflow A Compound Receipt B Karl Fischer & HPLC QC A->B Validate C Glovebox (<1ppm O2) B->C Pass D Amber Glass Vials C->D E Argon Purge & Seal D->E F Working Stock (2-8°C) E->F Short-term G Long-Term (-20°C) E->G Archival

Optimal handling and storage workflow for 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Methodology

Step 1: Pre-Weighing & Container Selection

  • Select high-quality amber glass vials with PTFE-lined screw caps. PTFE prevents chemical leaching and provides a superior moisture barrier compared to standard silicone septa.

  • Validation Check: Record the exact tare weight of the empty vials. This allows for non-destructive moisture uptake analysis (gravimetric tracking) in the future.

Step 2: Inert Atmosphere Transfer

  • Transfer the bulk compound into a controlled glovebox environment maintained at <1 ppm H2O and <1 ppm O2.

  • Aliquot the compound into the pre-weighed amber vials to minimize future freeze-thaw cycles and repeated atmospheric exposure.

Step 3: Argon Purging & Sealing

  • Even within a glovebox, gently purge the vial headspace with heavy, high-purity Argon gas before capping.

  • Seal the PTFE-lined cap tightly and wrap the seal with Parafilm to provide a secondary physical barrier against gas exchange.

Step 4: Secondary Validation (The "Dummy Vial" System)

  • Self-Validating Check: Alongside your compound aliquots, prepare a "dummy vial" containing anhydrous cobalt(II) chloride (blue). Seal and store it under the exact same conditions. If the cobalt salt transitions from blue to pink, your PTFE seals have failed, indicating moisture ingress into the batch.

Part 3: Quantitative Stability Data

The following table summarizes the anticipated stability profile of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid under various environmental conditions, allowing you to make informed decisions based on your experimental timelines.

Storage ConditionTemperatureAtmosphereLight ExposureEst. Degradation Rate (%/month)Recommended Application
Optimal Long-Term -20°CArgonDark< 0.05%Archival Storage / HTS Libraries
Working Stock 2-8°CNitrogenDark0.15%Active Screening & Synthesis
Sub-optimal 25°CAmbientAmbient Lab1.20%Not Recommended for >1 week
Stress/Accelerated 40°CAmbientUV/Vis> 5.00%Forced Degradation Studies
References
  • Title: 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid - Molport Source: molport.com URL: [Link]

  • Title: 4-Pyrazolecarboxylic Acid - Sinochem Nanjing Corporation Source: sinochem-nanjing.com URL: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

This guide provides in-depth troubleshooting and optimization strategies for the recrystallization of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. The content is structured in a practical question-and-answer format to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and optimization strategies for the recrystallization of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. The content is structured in a practical question-and-answer format to address common challenges encountered by researchers in pharmaceutical and chemical development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting with a new batch of crude 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. How do I select an appropriate starting solvent for recrystallization?

Answer:

Selecting the right solvent is the most critical step for a successful recrystallization.[1][2] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[1][3] For a molecule like 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, a preliminary analysis of its structure provides crucial clues:

  • Polar Head: The pyrazole ring and the carboxylic acid group are polar and capable of hydrogen bonding. This suggests solubility in polar solvents. Pyrazole-4-carboxylic acid itself is soluble in polar solvents like water and alcohols.[4]

  • Nonpolar Tail: The butyl and ethyl groups are non-polar and will increase solubility in organic solvents.

Based on this, a systematic screening approach is recommended.

Recommended Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude, dry compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with ~0.5 mL at room temperature.

  • Initial Observation: Agitate the tubes. Observe if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[3]

  • Heating: If the solid is insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Evaluation: The best solvent is one that dissolves the compound when hot and yields a large quantity of crystalline precipitate upon cooling.

Solvent Selection Guide (Initial Screening)
SolventClassBoiling Point (°C)PolarityPredicted Suitability for Target Compound
WaterPolar Protic100HighLow (as single solvent) . May be a good anti-solvent. Aromatic carboxylic acids can be recrystallized from hot water.[5][6]
EthanolPolar Protic78HighGood Candidate . Likely to dissolve the compound when hot.
MethanolPolar Protic65HighGood Candidate . Similar to ethanol but lower boiling point.
IsopropanolPolar Protic82MediumGood Candidate . Less polar than ethanol.
Ethyl AcetatePolar Aprotic77MediumExcellent Candidate . Balances polar and non-polar features.
AcetonePolar Aprotic56MediumGood Candidate . A versatile, low-boiling solvent.
TolueneNon-polar111LowPossible Candidate . May dissolve the non-polar parts well, especially when hot.
Heptane/HexaneNon-polar98 / 69LowPoor (as single solvent) . Likely insoluble. Excellent as an anti-solvent.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[7] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[7][8] Highly impure samples also tend to oil out because impurities can significantly depress the melting point.[7][8]

Troubleshooting Steps for Oiling Out:

  • Re-heat and Dilute: The most common fix is to re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the same hot solvent to make the solution more dilute.[7][8] This lowers the saturation temperature, hopefully to below the compound's melting point. Then, allow it to cool very slowly.

  • Lower the Solution Temperature: Use a solvent with a lower boiling point. For example, if you are using toluene (BP 111°C) and observing oiling, switch to ethyl acetate (BP 77°C).

  • Slow Cooling is Crucial: Rapid cooling encourages oil formation.[7] After dissolving your compound in the hot solvent, insulate the flask (e.g., by covering it with a beaker or placing it in a warm sand bath) to ensure it cools as slowly as possible.[6]

  • Scratching / Seeding: If no crystals form and you suspect a supersaturated solution, try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[7][8] If you have a pure crystal ("seed crystal"), adding a tiny speck to the cooled solution can initiate crystallization.[8]

  • Switch to a Mixed-Solvent System: If oiling persists, a mixed-solvent system is often the solution. Dissolve the compound in a minimum of a "good" hot solvent (one it's very soluble in) and then slowly add a "bad" hot anti-solvent (one it's insoluble in) until turbidity persists. This technique is detailed in Q3.

// Node Definitions start [label="Crude Compound\nOils Out", fillcolor="#FBBC05", fontcolor="#202124"]; reheat [label="Re-heat to\nRe-dissolve Oil", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; add_solvent [label="Add 10-20% More\nHot Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; slow_cool [label="Cool Slowly\n(Insulate Flask)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check [label="Crystals Form?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success:\nCollect Crystals", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; fail [label="Failure:\nStill Oils Out", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; change_solvent [label="Try Lower BP\nSolvent", fillcolor="#FBBC05", fontcolor="#202124"]; mixed_solvent [label="Switch to Mixed-\nSolvent System", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reheat; reheat -> add_solvent; add_solvent -> slow_cool; slow_cool -> check; check -> success [label="Yes"]; check -> fail [label="No"]; fail -> change_solvent [style=dashed]; fail -> mixed_solvent [style=dashed]; } enddot Caption: Troubleshooting workflow for oiling out.

Q3: A single solvent isn't working well. How do I perform a mixed-solvent recrystallization?

Answer:

A mixed-solvent recrystallization is an excellent technique when no single solvent has the ideal solubility properties.[9] The strategy is to use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[10][11]

For 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, common and effective pairs would be:

  • Ethanol (good) / Water (anti-solvent)

  • Acetone (good) / Hexane (anti-solvent)

  • Ethyl Acetate (good) / Heptane (anti-solvent)

Protocol: Mixed-Solvent Recrystallization (Anti-Solvent Addition)

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Heat the "good" solvent to its boiling point and add the minimum amount required to fully dissolve your compound. It is crucial to have a clear, saturated, or near-saturated solution.[10][12]

  • Add Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent dropwise with swirling.[10][13]

  • Induce Cloudiness: Continue adding the anti-solvent until you observe a persistent faint cloudiness (turbidity).[10][13] This indicates the solution is now saturated at that temperature.

  • Clarify: Add a few drops of the hot "good" solvent, just enough to make the solution clear again.[10][13] You now have a perfectly saturated hot solution.

  • Cool and Crystallize: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Collect: Collect the purified crystals via vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.[12][13]

// Relationships Ethanol -> Water [label="Forms Pair"]; Acetone -> Hexane [label="Forms Pair"]; Ethyl_Acetate -> Heptane [label="Forms Pair"]; } enddot Caption: Common mixed-solvent pairs for the target compound.

Q4: My recovery is very low. What are the common causes and how can I improve the yield?

Answer:

Low recovery is a frequent issue in recrystallization. The most common cause is using too much solvent.[7] Even in the cold, some of your product will remain dissolved in the mother liquor.[12] Minimizing the final volume of solvent is key to maximizing yield.

Strategies to Improve Recovery:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, be patient. Add hot solvent in small portions, allowing time for the solid to dissolve before adding more. The goal is to create a saturated solution.[2]

  • Boil Off Excess Solvent: If you accidentally add too much solvent, you can carefully boil some of it off under a fume hood to re-concentrate the solution before cooling.[8][13]

  • Ensure Thorough Cooling: The solubility of your compound decreases as the temperature drops.[14] After cooling to room temperature, always place your flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.[11]

  • Avoid Premature Crystallization During Filtration: If you perform a hot filtration to remove insoluble impurities, crystallization can occur in the funnel, which reduces yield. To prevent this, use a slight excess of solvent (~10-15%) before the hot filtration and use a pre-heated funnel.[13][15] You can then boil off the excess solvent before the cooling step.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.[12]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Optimal Solvent Selection for Recrystallization | PDF | Solubility | Crystallization - Scribd. AIChE Journal. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. University of Missouri–St. Louis. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • SOP: CRYSTALLIZATION. A.J. Institute of Engineering & Technology. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. University of Colorado Boulder. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Crystallization - Wikipedia. Wikipedia. [Link]

  • Recrystallization method. Waseda University. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. PraxiLabs. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Reddit. [Link]

  • Lab Procedure: Recrystallization - LabXchange. LabXchange. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. MIT OpenCourseWare. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • 1-tert-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid - NextSDS. NextSDS. [Link]

  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents.
  • Recrystallization of Benzoic Acid. College of Saint Benedict & Saint John's University. [Link]

Sources

Reference Data & Comparative Studies

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Comprehensive Safety and Handling Guide for 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid Chemical Profile & Operational Context 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2) is a highly specialized o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid

Chemical Profile & Operational Context

1-Butyl-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1251088-26-2) is a highly specialized organic building block frequently utilized by drug development professionals in the synthesis of pharmaceutical libraries and succinate dehydrogenase inhibitor (SDHI) analogs[1][2]. As a solid powder at room temperature, its physical state and molecular structure demand strict adherence to targeted safety protocols to mitigate exposure risks during laboratory operations.

Hazard Causality & Risk Assessment

As a Senior Application Scientist, I emphasize that understanding the molecular structure of a compound is critical for predicting its toxicological behavior and selecting the correct Personal Protective Equipment (PPE).

The carboxylic acid moiety acts as a localized proton donor. Upon contact with biological moisture, it can disrupt cellular membranes, leading to documented skin corrosion/irritation (H315) and serious eye irritation (H319). Furthermore, the addition of the lipophilic 1-butyl and 5-ethyl groups significantly increases the compound's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid dermal penetration compared to unsubstituted pyrazoles. Finally, as a fine powder, aerosolization during transfer poses a significant inhalation risk, necessitating precautions against respiratory tract irritation (H335)[3].

Mandatory PPE Matrix

To establish a self-validating safety system, the following PPE is mandatory. The specifications below are derived from standard handling practices for hazardous pyrazole-carboxylic acids[3].

PPE CategorySpecification / StandardQuantitative RequirementCausality & Scientific Rationale
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978)Minimum thickness: 0.11 mm; Breakthrough time: > 480 minNitrile provides superior resistance to organic acids. The lipophilic nature of the compound requires a non-porous barrier to prevent dermal absorption.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Indirect venting, anti-fog coatingProtects against micro-particulate aerosolization and accidental transfer from contaminated gloves.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or Nomex blend, knee-lengthPrevents particulate accumulation on street clothing. FR material is required if handled alongside flammable solvents (e.g., DMF, THF).
Respiratory N95 / FFP2 Particulate RespiratorFiltration efficiency: 95% of airborne particlesMandatory only if handling occurs outside a certified fume hood or if large-scale milling/grinding is performed[3].

Step-by-Step Handling Protocol

The following protocol outlines the safe weighing and transfer of 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid. Every step is designed to minimize static charge and particulate aerosolization.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational. The face velocity must read between 80-120 feet per minute (fpm) to ensure adequate capture of aerosolized dust.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can cause exothermic reactions.

Step 2: PPE Donning & Validation

  • Inspect nitrile gloves for micro-tears using the inflation test (trap air in the glove and squeeze to check for leaks). Don a double layer if working with quantities > 10 grams.

  • Secure safety goggles and ensure the lab coat is fully buttoned with the cuffs tucked inside the inner glove layer to eliminate exposed skin at the wrists.

Step 3: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a grounded, stainless-steel spatula to transfer the powder. Crucial Insight: Avoid plastic spatulas. Plastic generates static electricity, causing the lipophilic powder to aerosolize or cling unpredictably to surfaces.

  • Seal the primary chemical container immediately after dispensing to prevent ambient moisture absorption and degradation.

  • Transfer the weighed solid directly into the reaction vessel. If transferring outside the hood, seal the weighing boat in a secondary containment vessel before moving it through the lab.

Spill Response & Disposal Plan

In the event of a localized spill inside the fume hood, execute the following self-validating recovery plan:

  • Containment: Do not sweep the dry powder, as mechanical agitation exacerbates aerosolization.

  • Neutralization: Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) solution. This neutralizes the carboxylic acid moiety, rendering it less irritating and preventing dust from becoming airborne.

  • Collection: Wipe the neutralized area with damp, absorbent laboratory pads.

  • Disposal: Place all contaminated pads, weighing boats, and primary gloves into a labeled, sealable hazardous waste container. Dispose of as solid organic waste in accordance with EPA and local regulatory guidelines.

Operational Workflow Diagram

PPE_Workflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Handle Dispense 1-Butyl-5-ethyl- 1H-pyrazole-4-carboxylic acid PPE->Handle Spill Spill Detected? Handle->Spill Clean Spill Response: Neutralize & Collect Spill->Clean Yes Proceed Proceed to Reaction/ Synthesis Spill->Proceed No Dispose Waste Disposal (EPA Guidelines) Clean->Dispose Proceed->Dispose

Workflow for handling 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid and spill response.

References

  • Title: 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid - Molport | Source: Molport | URL: [Link]

  • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia | Source: Wikipedia | URL: [Link]

  • Title: Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH | Source: PubChem | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.